Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate
Overview
Description
Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate is a useful research compound. Its molecular formula is C24H30N4O3 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is DGAT1 (Acyl-CoA:diacylglycerol acyltransferase 1) . DGAT1 is an enzyme that plays a crucial role in the synthesis of triglycerides.
Mode of Action
The compound acts as a selective and potent inhibitor of DGAT1 . It interacts with the acyl-CoA binding site of DGAT1, thereby inhibiting the synthesis of triacylglycerol in cells .
Biochemical Pathways
By inhibiting DGAT1, the compound disrupts the normal process of triglyceride synthesis. This affects the lipid metabolism pathway, leading to a reduction in the levels of serum and liver triglycerides .
Result of Action
The inhibition of DGAT1 and subsequent disruption of triglyceride synthesis lead to several effects. In obese mice, administration of the compound has been shown to cause weight loss, reduction in serum and liver triglycerides, and improved insulin sensitivity .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), inhibiting its activity . This interaction affects the synthesis of triacylglycerol, a crucial component in lipid metabolism .
Cellular Effects
This compound influences various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of DGAT1 affects lipid droplet biogenesis, which in turn protects mitochondrial function during starvation-induced autophagy . This compound’s effects on cellular metabolism highlight its potential in studying metabolic disorders and related diseases.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It binds to the acyl-CoA binding site of DGAT1, inhibiting its activity and thereby reducing triacylglycerol synthesis . This inhibition can lead to changes in gene expression related to lipid metabolism, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that its inhibitory effects on DGAT1 can persist over extended periods, making it a valuable tool for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits DGAT1 without causing significant adverse effects . At higher doses, it may lead to toxic effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as DGAT1, affecting the synthesis and breakdown of triacylglycerol . This interaction can alter metabolic flux and metabolite levels, providing insights into the regulation of lipid metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its function, depending on the cellular context.
Properties
IUPAC Name |
ethyl 2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-4-30-19(29)13-15-5-7-16(8-6-15)17-9-11-18(12-10-17)21-24(2,3)31-23-20(28-21)22(25)26-14-27-23/h9-12,14-16H,4-8,13H2,1-3H3,(H2,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWHICQEHISTTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(N=CN=C4OC3(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80730575 | |
Record name | Ethyl {4-[4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80730575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701232-19-1 | |
Record name | Ethyl 4-[4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexaneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701232-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl {4-[4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80730575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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